bis(1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine);sulfuric acid
Description
Historical Trajectory and Discovery Context
The story of dihydrostreptomycin (B1670612) is intrinsically linked to the discovery of streptomycin (B1217042). In 1943, Albert Schatz, a PhD student in the laboratory of Selman Abraham Waksman at Rutgers University, first isolated streptomycin from the soil bacterium Streptomyces griseus. wikipedia.org This discovery was a landmark in medicine, providing the first effective antibiotic treatment for tuberculosis. wikipedia.org
In the years following, research focused on modifying the streptomycin molecule to potentially improve its properties. Dihydrostreptomycin, a semi-synthetic derivative, emerged from this line of inquiry. toku-e.com It was created through the catalytic hydrogenation of streptomycin. The primary goal of creating such derivatives was often to enhance efficacy or reduce the toxic side effects associated with the parent compound. jci.org Dihydrostreptomycin sulfate (B86663) is the sulfate salt form of dihydrostreptomycin. medchemexpress.com While initially used in the treatment of various bacterial infections, its clinical application in humans was later curtailed due to significant toxicity concerns, which led the U.S. Food and Drug Administration (FDA) to withdraw its approval for all drug products containing it. nih.gov
Table 1: Key Historical Milestones
| Year | Event | Significance |
|---|---|---|
| 1943 | Streptomycin is first isolated by Albert Schatz and Selman Waksman. wikipedia.org | Marks the discovery of the first antibiotic effective against tuberculosis. wikipedia.org |
| 1946-1948 | The first randomized clinical trial of streptomycin for pulmonary tuberculosis is conducted. wikipedia.org | Scientifically demonstrated the efficacy of an antibiotic against tuberculosis. wikipedia.org |
| Post-1940s | Dihydrostreptomycin is developed as a semi-synthetic derivative of streptomycin. toku-e.com | Represents efforts to modify and potentially improve early antibiotics. |
| Post-discovery | The FDA withdraws approval for human drug products containing dihydrostreptomycin sulfate. nih.gov | Acknowledged significant ototoxicity, shifting its research and application focus. nih.gov |
Evolution of Dihydrostreptomycin Sulfate Research Domains
The scientific investigation into dihydrostreptomycin sulfate has evolved significantly since its development. The research can be broadly categorized into several key domains that reflect its changing role in science and medicine.
Initial Therapeutic and Bacteriological Research: Early research centered on defining the antibacterial spectrum of dihydrostreptomycin sulfate. Studies confirmed its efficacy against a range of Gram-positive and Gram-negative organisms, as well as Mycobacterium. toku-e.com Its potential use for treating infections such as tuberculosis, plague, and brucellosis was a primary focus. ontosight.ai
Mechanism of Action Studies: A crucial area of research has been elucidating its mechanism of action. Scientists determined that, like other aminoglycosides, dihydrostreptomycin sulfate inhibits protein synthesis in bacteria. ontosight.ai It achieves this by irreversibly binding to the 30S subunit of the bacterial ribosome, which leads to the misreading of messenger RNA (mRNA). toku-e.comontosight.ai This results in the production of nonfunctional or abnormal proteins, ultimately causing bacterial cell death. toku-e.com
Toxicological Research: As clinical use expanded, reports of significant side effects prompted a major shift in research focus toward its toxicology. The most critical finding was its profound ototoxicity, causing irreversible damage to the hair cells of the inner ear, which can lead to hearing loss. medchemexpress.com This discovery was a pivotal reason for its withdrawal from human medicine and remains a key area of study for understanding aminoglycoside toxicity. nih.gov
Veterinary and Laboratory Applications: Following the restrictions on its use in humans, research on dihydrostreptomycin sulfate found new applications. It is used in veterinary medicine to treat bacterial diseases in animals such as cattle, pigs, and sheep. selleckchem.comfao.org In the laboratory, it serves as a valuable tool. It is often used as a selective agent in microbiological culture media to prevent bacterial contamination or to isolate specific types of organisms. toku-e.com Furthermore, it has been used in cell culture studies to investigate intracellular bacteria, such as Brucella, and to study cellular processes like phagocytosis in macrophages. toku-e.com
Classification within Aminoglycoside Antibiotics
Dihydrostreptomycin sulfate is classified as an aminoglycoside antibiotic. medchemexpress.comontosight.ai This class of antibiotics is defined by a chemical structure containing amino-modified glycosides (sugars).
The primary characteristic that unifies aminoglycosides is their shared mechanism of action. They are potent, concentration-dependent bactericidal agents that act by inhibiting bacterial protein synthesis. toku-e.com This is accomplished by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. wikipedia.org This binding event interferes with the initiation complex, causes misreading of the genetic code on the mRNA, and leads to the premature termination of protein synthesis. toku-e.com
As a direct derivative of streptomycin, the archetypal aminoglycoside, dihydrostreptomycin fits squarely within this classification. nih.govontosight.ai Its actions and characteristics are representative of the broader aminoglycoside family.
Table 2: Classification and Mechanism
| Attribute | Description |
|---|---|
| Drug Class | Aminoglycoside Antibiotic. medchemexpress.comnih.govontosight.ai |
| Parent Compound | Streptomycin. ontosight.ai |
| Chemical Nature | Semi-synthetic derivative of streptomycin. toku-e.com |
| Primary Mechanism | Inhibition of bacterial protein synthesis. ontosight.aiselleckchem.com |
| Molecular Target | Binds to the 30S ribosomal subunit. toku-e.comontosight.ai |
| Result of Action | Causes misreading of mRNA, leading to faulty protein synthesis and bacterial cell death. toku-e.comontosight.ai |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Dihydrostreptomycin sulfate |
| Dihydrostreptomycin |
| Streptomycin |
| Penicillin |
| Sodium phosphite |
| Sodium formaldehyde (B43269) sulfoxylate |
| Sodium citrate |
Structure
2D Structure
Properties
CAS No. |
5490-27-7 |
|---|---|
Molecular Formula |
C42H88N14O36S3 |
Molecular Weight |
1461.4 g/mol |
IUPAC Name |
bis(1-[(1S,2R,3R,4S,5R,6S)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine);sulfuric acid |
InChI |
InChI=1S/2C21H41N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m00.../s1 |
InChI Key |
CZWJCQXZZJHHRH-YCRXJPFRSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Appearance |
Solid powder |
Other CAS No. |
5490-27-7 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Citrocil Dihydrostreptomycin Dihydrostreptomycin Sulfate Sulfate, Dihydrostreptomycin |
Origin of Product |
United States |
Molecular Mechanisms of Dihydrostreptomycin Sulfate Antimicrobial Action
The antimicrobial activity of dihydrostreptomycin (B1670612) sulfate (B86663) is centered on its ability to interfere with the intricate process of protein synthesis at the ribosomal level.
Dihydrostreptomycin Sulfate Interactions with Bacterial Ribosomes and Cellular Components
Dihydrostreptomycin sulfate's primary intracellular target is the bacterial ribosome, specifically the 30S ribosomal subunit. wikipedia.orgtoku-e.com This interaction is a key step in its bactericidal action.
Dihydrostreptomycin sulfate binds irreversibly to the 30S ribosomal subunit. wikipedia.orgtoku-e.com A crucial component of this binding is its interaction with the ribosomal protein S12. wikipedia.orgtoku-e.com This binding event is a critical determinant of the antibiotic's inhibitory action on protein synthesis. Mutations in the rpsL gene, which encodes the S12 protein, can prevent the binding of streptomycin (B1217042), a closely related aminoglycoside, to the ribosome, conferring resistance. sigmaaldrich.com
Interference with mRNA-Ribosome Initiation Complex Formation
The binding of dihydrostreptomycin sulfate to the 30S subunit interferes with the proper formation of the initiation complex. wikipedia.orgtoku-e.com This complex, which consists of the mRNA, the 30S ribosomal subunit, and the initiator tRNA (formylmethionine-tRNA), is essential for the correct start of protein translation. patsnap.com By disrupting this initial step, dihydrostreptomycin sulfate effectively halts the entire process of protein synthesis. wikipedia.orgtoku-e.com Some research suggests that the antibiotic may also interfere with the placement of mRNA within the ribosome. biorxiv.org
Consequences for Bacterial Protein Synthesis and Translation Fidelity
The interaction of dihydrostreptomycin sulfate with the ribosome has profound consequences for the accuracy and efficiency of protein synthesis. It can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. patsnap.comresearchgate.net This results in the production of faulty or nonfunctional proteins, which can be toxic to the bacterial cell and ultimately lead to its death. wikipedia.orgtoku-e.com The rate of such errors is significantly increased from the baseline misreading rate of approximately 1 in 3000 codons to about 1 in 100 in the presence of streptomycin. researchgate.net
Inhibition of Beta-Galactosidase Induction in E. coli
Experimental evidence has demonstrated that dihydrostreptomycin can inhibit the induction of the enzyme β-galactosidase in Escherichia coli. toku-e.comnih.gov This inhibition of enzyme biosynthesis serves as a functional indicator of the antibiotic's disruptive effect on protein synthesis. toku-e.com
Mechanisms of Dihydrostreptomycin Sulfate Cellular Uptake
For dihydrostreptomycin sulfate to exert its effects, it must first cross the bacterial cell membrane to reach its ribosomal target.
Role of the Mechanosensitive Channel of Large Conductance (MscL)
A key pathway for dihydrostreptomycin's entry into the bacterial cell is through the mechanosensitive channel of large conductance (MscL). ncats.ioplos.org MscL is a channel in the bacterial membrane that opens in response to membrane tension, typically as a protective measure against osmotic stress. plos.orgnih.gov Dihydrostreptomycin can directly bind to and modify the conformation of the MscL channel, causing it to open. plos.orgresearchgate.netnih.gov This opening allows for the passage of not only dihydrostreptomycin into the cell but also the efflux of ions like potassium and glutamate (B1630785) from the cytoplasm. plos.orgresearchgate.netnih.gov The expression of MscL has been shown to increase the potency of dihydrostreptomycin, highlighting the importance of this channel in the antibiotic's uptake. plos.orgresearchgate.net
Direct Interaction and Conformational Modulation of MscL by Dihydrostreptomycin
Scientific evidence strongly indicates a direct interaction between dihydrostreptomycin and the MscL channel. nih.govplos.orgnih.gov This large-conductance mechanosensitive channel, present in the majority of bacterial species, typically functions as an emergency release valve to protect cells from osmotic stress. plos.orgnih.gov Studies combining genetic screening, molecular dynamics (MD) simulations, and biochemical approaches have demonstrated that dihydrostreptomycin binds to a specific site within the MscL pore. plos.orgresearchgate.netfrontiersin.org This binding event induces a conformational change in the MscL channel, effectively opening the pore. nih.govplos.orgnih.gov This modulation of the channel's structure is a key step in the antibiotic's entry into the cytoplasm. plos.orgpharmaceutical-journal.com
Facilitated Passage of Dihydrostreptomycin through MscL Pores
The conformational changes induced by dihydrostreptomycin binding to MscL directly facilitate the passage of the antibiotic into the bacterial cell. nih.govplos.orgnih.gov The opening of the MscL pore, which has a diameter of approximately 30 Å, allows not only the efflux of cytoplasmic solutes like potassium (K+) and glutamate but also the influx of the bulky and charged dihydrostreptomycin molecule. plos.orgfrontiersin.orgplos.org This passage through the MscL channel represents a significant pathway for the drug to access its intracellular target, the ribosome. plos.orgnih.gov Evidence suggests that while MscL is a primary pathway, it may not be the sole route of entry. plos.org
Influence of MscL Expression on Dihydrostreptomycin Potency
The level of MscL expression in bacteria has a direct correlation with the potency of dihydrostreptomycin. nih.govplos.orgnih.gov Studies have shown that the expression of MscL from various bacteria, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, increases the susceptibility of the bacteria to the antibiotic. plos.org High-throughput screens have identified dihydrostreptomycin as a compound that targets MscL, and further investigations have confirmed that MscL expression is necessary for the observed dihydrostreptomycin-induced potassium efflux that precedes cell death. nih.gov This enhancement of potency underscores the importance of the MscL channel in the antimicrobial activity of dihydrostreptomycin. pharmaceutical-journal.comasm.org
Physiological Consequences of Dihydrostreptomycin Sulfate Exposure in Bacteria
The entry of dihydrostreptomycin into the bacterial cytoplasm initiates a cascade of events that ultimately lead to cell death. These physiological consequences are not limited to the disruption of protein synthesis but also include significant metabolic perturbations.
Accumulation of Pyruvate (B1213749) and Metabolic Perturbations
Exposure to dihydrostreptomycin has been shown to inhibit the anaerobic metabolism of pyruvate in Escherichia coli. nih.gov Pyruvate is a crucial metabolite at the intersection of several major metabolic pathways. mdpi.com Inhibition of its normal processing can lead to its accumulation and a redirection into alternative fermentation pathways. semanticscholar.org This disruption of central carbon metabolism can have far-reaching effects on the cell's energy production and biosynthetic capabilities. The accumulation of pyruvate has also been observed as a response to other antimicrobial compounds that target bacterial pyruvate dehydrogenase complex. semanticscholar.org
Induction of Bacterial Cell Death Pathways
The cellular stress induced by dihydrostreptomycin, including the disruption of protein synthesis and metabolic balance, can trigger programmed cell death pathways in bacteria. toku-e.com While the specific pathways activated by dihydrostreptomycin are a complex area of research, the production of faulty proteins and metabolic stress are known triggers for such responses. toku-e.comresearchgate.net The death of immune cells in response to pathogens can be a critical factor in the outcome of an infection, and some pathogens have evolved mechanisms to induce these pathways to their advantage. researchgate.netoup.com Phagocytosis of bacteria by macrophages can also lead to apoptosis, a form of programmed cell death, in the host cells. aai.org
Biosynthesis of Streptomycin Precursors and Semisynthetic Dihydrostreptomycin Sulfate
Biosynthetic Pathways of Streptomycin (B1217042) and its Structural Analogues
The biosynthesis of streptomycin is a complex process involving a series of enzymatic reactions that assemble the three distinct moieties of the molecule: streptidine (B14820), streptose (B1236354), and N-methyl-L-glucosamine. kegg.jp These components are derived from D-glucose through independent biosynthetic pathways. kegg.jp
Streptomycin is a well-known antibiotic produced by the Gram-positive, soil-dwelling bacterium Streptomyces griseus. microbiologynotes.orgnih.gov First discovered in 1943 by Selman Waksman, this compound was the first antibiotic to be effective against tuberculosis. microbiologynotes.orgactinobase.org The production of streptomycin by S. griseus occurs through a submerged culture fermentation process, which typically involves three phases: a rapid growth phase of the mycelium, a phase of high streptomycin production, and a final phase where production ceases as nutrients are depleted. microbiologynotes.orgslideshare.netcsjmu.ac.in The optimal conditions for streptomycin production, including pH, temperature, and aeration, are carefully controlled during fermentation. microbiologynotes.orgyoutube.com
The genetic blueprint for streptomycin production is encoded within a cluster of genes, referred to as the str gene cluster. nih.govnih.gov These clusters contain the genes responsible for the biosynthesis of the streptomycin molecule, as well as genes involved in its regulation and transport. nih.govasm.org The genetics of streptomycin production have been extensively studied in Streptomyces griseus N2-3-11, where more than 25 clustered genes have been identified. nih.govasm.org Studies have shown that various Streptomyces strains isolated from soil possess a varying number of genes from the streptomycin biosynthesis cluster, and the ability to produce streptomycin is correlated with the presence of a more complete str gene cluster. nih.govasm.org The presence of homologous str genes in different Streptomyces species suggests the potential for horizontal gene transfer of these biosynthetic pathways. nih.gov
The biosynthesis of the three essential components of streptomycin is a complex process with dedicated enzymatic pathways. All three moieties—streptidine, streptose, and N-methyl-L-glucosamine—are ultimately derived from D-glucose. kegg.jp
The streptose moiety is synthesized from D-glucose via a dTDP-glucose pathway. kegg.jp Although the complete biosynthetic route for the N-methyl-L-glucosamine moiety has not been fully elucidated, the biosynthetic gene cluster has been proposed. kegg.jp Studies using isotopic labeling have shown that the conversion of D-glucose to the L-hexose structure of N-methyl-L-glucosamine occurs without the breaking of the carbon skeleton. nih.gov
The enzymatic formation of dihydrostreptomycin (B1670612) 6-phosphate from dihydrostreptosyl streptidine 6-phosphate has been demonstrated, corroborating the role of these intermediates in the biosynthetic pathway. nih.gov
| Moiety | Precursor | Key Pathway/Intermediate |
| Streptidine | D-Glucose | myo-inositol |
| Streptose | D-Glucose | dTDP-glucose pathway |
| N-methyl-L-glucosamine | D-Glucose | Proposed biosynthetic gene cluster |
The production of streptomycin is tightly regulated at the genetic level. Several regulatory elements have been identified within the str gene cluster and the broader genome of Streptomyces. One such element is the strS gene, which is believed to play a regulatory role in the biosynthesis of streptomycin. nih.govasm.org
Another layer of regulation involves the presence of rare TTA codons within the N-terminal regions of certain reading frames in the str gene cluster. nih.gov The translation of these codons is dependent on a specific tRNA, BldA. dtu.dk This mechanism allows for the control of streptomycin production to be linked to the developmental stage of the bacterium, as the expression of BldA is itself regulated. dtu.dkfrontiersin.org
Beyond direct genetic regulation, the production of streptomycin is also influenced by the physiological state of the cell and by complex signal transduction networks. nih.gov The synthesis of streptomycin is often initiated during the stationary phase of growth in complex media, suggesting a link to nutrient limitation and other stress signals. oup.com
Semisynthetic Derivatization and Chemical Synthesis of Dihydrostreptomycin Sulfate (B86663)
Dihydrostreptomycin, a semisynthetic aminoglycoside antibiotic, is a derivative of streptomycin produced through chemical modification. wikipedia.orgnih.gov The primary structural difference between the two compounds is the reduction of the aldehyde group in the streptose moiety of streptomycin to a primary alcohol in dihydrostreptomycin. nih.gov This transformation is a key step in its semisynthetic production.
Practical Reduction of Streptomycin to Dihydrostreptomycin
The conversion of streptomycin to dihydrostreptomycin is achieved through a chemical reduction process. researchgate.net A common and practical method involves the use of sodium borohydride (B1222165) in an aqueous solution. wikipedia.org This process selectively reduces the formyl group of the L-streptose component to a hydroxymethyl group, yielding dihydrostreptomycin. wikipedia.orgnih.gov
The general procedure for this reduction can be outlined as follows:
Streptomycin sulfate is dissolved in deionized water.
An aqueous solution of sodium borohydride is added to the streptomycin solution.
The reaction mixture is stirred at room temperature to allow the reduction to proceed.
The reaction is then quenched, and the crude dihydrostreptomycin sulfate is precipitated, often by the addition of a solvent like methanol (B129727). wikipedia.org
This reduction is a critical step in the industrial preparation of dihydrostreptomycin sulfate, which often involves subsequent purification steps such as ion exchange and membrane filtration to achieve the desired purity. plos.org
Deguanylation and Azidation Procedures in Synthesis
For the synthesis of novel derivatives and for structure-activity relationship studies, the guanidine (B92328) groups of dihydrostreptomycin can be chemically modified. This often begins with deguanylation, the removal of the guanidine groups, followed by other modifications like azidation.
A reported procedure for these modifications involves a multi-step sequence:
Deguanylation: Dihydrostreptomycin is treated with a strong base, such as barium hydroxide (B78521), in a refluxing aqueous solution. This hydrolysis step removes the guanidino groups, yielding di(deguanidinyl)dihydrostreptomycin. wikipedia.orgrsc.org
Azidation: The resulting primary amine groups are then converted to azides. This can be accomplished using a diazotizing reagent. One such method employs a copper sulfate-catalyzed reaction with imidazole-1-sulfonyl azide (B81097) in an aqueous methanol solution. This process yields 1,3-di(deamino)-1,3-diazidodihydrostreptomycin. wikipedia.orgrsc.org
These chemical transformations provide key intermediates for the synthesis of a variety of dihydrostreptomycin analogs, allowing for the exploration of how modifications to the streptidine ring affect biological activity. nih.gov
Enzymatic Modification and Biotransformation of Dihydrostreptomycin Sulfate
Enzymes produced by Streptomyces species, the original source of streptomycin, are capable of modifying dihydrostreptomycin. These biotransformations, particularly phosphorylation, play a role in the biosynthesis and inactivation of the antibiotic.
Phosphorylation of Dihydrostreptomycin by Streptomyces
Cell-free extracts from Streptomyces have been shown to enzymatically phosphorylate dihydrostreptomycin. scispace.com This process involves the transfer of a phosphate (B84403) group from a donor molecule, such as ATP, to a specific hydroxyl group on the dihydrostreptomycin molecule. One identified product of this enzymatic reaction is dihydrostreptomycin 6-phosphate, which is formed through the incubation of dihydrostreptosyl streptidine 6-phosphate with a cell-free extract from Streptomyces griseus. researchgate.net This suggests that phosphorylation is a step in the biosynthetic pathway of related compounds. researchgate.neteuropa.eu
Enzymatic Synthesis of Diphosphorylated Derivatives
Further enzymatic modification can lead to the formation of diphosphorylated derivatives of dihydrostreptomycin. scispace.com Studies have demonstrated that enzymes from Streptomyces can catalyze the synthesis of these more complex derivatives. The specific positions of phosphorylation can vary, leading to different isomers with potentially altered biological activities. The enzymatic synthesis provides a method to generate these derivatives under controlled conditions for further study. scispace.com
Structure-Activity Relationship (SAR) Analysis of Dihydrostreptomycin Sulfate Derivatives
The biological activity of dihydrostreptomycin and its derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) analysis aims to identify the key molecular features responsible for their antibacterial action and to understand how modifications affect potency. nih.gov
The primary mechanism of action for dihydrostreptomycin involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and leads to cell death. nih.govnih.gov The key structural components that contribute to this activity are the amino and hydroxyl groups distributed across its three-ring structure.
Key findings from SAR studies on aminoglycosides, including dihydrostreptomycin, indicate that:
Guanidine Groups: The two guanidino groups on the streptidine ring are crucial for binding to the ribosomal target. Modifications to these groups, such as their removal (deguanylation), generally lead to a significant loss of antibacterial activity.
Hydroxyl Groups: The position and stereochemistry of the hydroxyl groups on all three rings are important for activity. Phosphorylation of these groups, as seen in enzymatic inactivation, can block the antibiotic's ability to bind to the ribosome.
Amino Group: The N-methyl-L-glucosamine moiety contains a critical amino group. Its presence and specific location are vital for the molecule's interaction with ribosomal RNA.
General Principles of SAR in Aminoglycosides
The biological activity of aminoglycoside antibiotics is intrinsically linked to their chemical structure. These molecules generally consist of two or more amino sugars connected by glycosidic bonds to a central aminocyclitol ring. pharmacy180.com For most aminoglycosides, this central ring is 2-deoxystreptamine; however, in streptomycin and dihydrostreptomycin, it is a unique guanidinated aminocyclitol called streptidine. pharmacy180.com The primary mechanism of action for this class of antibiotics is the inhibition of bacterial protein synthesis, which is achieved by binding to the 16S ribosomal RNA within the 30S ribosomal subunit. nih.gov This interaction disrupts the translation process, leading to a bactericidal effect. wikipedia.org
The structure-activity relationships (SAR) for aminoglycosides are largely dictated by the nature and position of functional groups on their rings, which influence both their antibacterial potency and their susceptibility to bacterial resistance mechanisms. uomus.edu.iqasm.org The most significant clinical challenge to aminoglycoside efficacy is the enzymatic modification of the antibiotic by bacterial enzymes, which leads to its inactivation. mdpi.com
Key principles of aminoglycoside SAR include:
The Aminocyclitol Core (Ring II): The central ring and its substituents are crucial for activity. For 2-deoxystreptamine-containing aminoglycosides like kanamycin (B1662678) and gentamicin, acylation of the 1-amino group with specific side chains, such as the (S)-4-amino-2-hydroxybutyryl (AHB) group in amikacin, can sterically hinder the approach of modifying enzymes without eliminating antibacterial activity. nih.gov This strategy is a cornerstone of developing semisynthetic aminoglycosides that can overcome established resistance. nih.gov
The Amino Sugars (Rings I and III): The number and location of amino and hydroxyl groups on the appended sugar rings are critical determinants of both ribosomal binding and interaction with inactivating enzymes. nih.govasm.org
Ring I: This ring is considered essential for the characteristic broad-spectrum activity and is a primary target for bacterial enzymes. uomus.edu.iq For instance, in the kanamycin family, the presence of an amino group at the 6' position is important for potency. slideshare.net Removing or modifying functional groups that are targets for enzymatic attack is a key strategy. The development of dibekacin (B1670413) (3',4'-dideoxykanamycin B) was a rational design to create an aminoglycoside resistant to enzymes that phosphorylate the 3'-hydroxyl group. nih.gov
Ring III: Modifications on this ring can also influence activity. While some changes, like the removal of the 2"-hydroxyl group in gentamicins, can reduce activity, the introduction of an amino group at this position can yield highly active compounds. uomus.edu.iq
The table below summarizes the impact of modifications at key positions on the aminoglycoside scaffold.
| Ring/Position | Modification | General Effect on Activity/Resistance | Example |
| Ring II (Position 1) | Acylation with a bulky side chain (e.g., AHB) | Retains antibacterial activity while providing steric hindrance to modifying enzymes, overcoming resistance. nih.gov | Amikacin nih.gov |
| Ring I (Position 3') | Deoxygenation (removal of -OH group) | Confers resistance to 3'-O-phosphotransferase enzymes without reducing antibacterial potency. nih.govuomus.edu.iq | Dibekacin nih.gov |
| Ring I (Position 6') | N-acetylation by bacterial enzymes | Inactivation of the antibiotic. asm.org | N-acetylkanamycin asm.org |
| Ring I (Position 6') | C-methylation | Can confer resistance to enzymatic acetylation of the 6'-amino group without significant loss of activity. uomus.edu.iq | - |
| Ring I (Position 2') | Amino group vs. Hydroxyl group | An amino group at 2' (as in kanamycin B) leads to higher activity than a hydroxyl group (as in kanamycin A). uomus.edu.iq | Kanamycin A vs. Kanamycin B uomus.edu.iq |
Synthetic Strategies for Novel Dihydrostreptomycin Analogues
The development of novel dihydrostreptomycin analogues is primarily driven by the need to overcome bacterial resistance. mdpi.com As dihydrostreptomycin is a semisynthetic compound, strategies for creating new analogues often begin with the naturally produced precursor, streptomycin, or dihydrostreptomycin itself. nih.gov These approaches involve targeted chemical modifications to generate derivatives that are not recognized by bacterial inactivating enzymes or that possess improved pharmacological properties. mdpi.comresearchgate.net
A prominent strategy involves the chemical manipulation of the core streptidine structure to create versatile building blocks for further synthesis. One such multi-step synthesis starts with commercially available streptomycin sulfate and aims to produce a protected streptamine (B1206204) derivative that can be used for subsequent glycosylation reactions to build entirely new aminoglycoside structures. nih.gov
The key steps in this synthetic pathway are outlined below:
| Step | Process | Reagents | Purpose |
| 1 | Reduction | Sodium borohydride (NaBH₄) in an aqueous solution. nih.gov | Converts the aldehyde group of streptomycin into a primary alcohol, yielding dihydrostreptomycin. nih.gov |
| 2 | Deguanylation | Saturated aqueous Barium hydroxide (Ba(OH)₂), heated to reflux. nih.gov | Hydrolyzes and removes the two guanidine groups from the streptidine core of dihydrostreptomycin, exposing primary amine functionalities. nih.gov |
| 3 | Azide Formation | Imidazole-1-sulfonyl azide hydrochloride in the presence of a copper sulfate catalyst. nih.gov | Converts the newly exposed primary amines into azide groups. Azides are stable functional groups that can be selectively reduced back to amines later in the synthesis. nih.gov |
| 4 | Protection of Hydroxyls | Not detailed in the initial steps of the reference but a common strategy is to use protecting groups like benzyl (B1604629) ethers to prevent unwanted side reactions of the numerous hydroxyl groups. nih.gov | Protects the alcohol functionalities during subsequent chemical steps. |
| 5 | Glycosidic Bond Cleavage | Hydrochloric acid (HCl) in methanol. nih.govacs.org | Cleaves the glycosidic bonds, separating the modified streptamine core from the sugar moieties. This yields an optically pure streptamine-derived building block. nih.gov |
This synthetic route provides access to enantiomerically pure building blocks derived from the natural streptomycin structure. nih.gov These intermediates can then be used in further synthetic efforts, such as condensation with novel or modified sugar derivatives, to create a library of new dihydrostreptomycin analogues for antibacterial screening. nih.gov Industrial-scale production of dihydrostreptomycin sulfate itself has been refined through patented processes that optimize the conversion of streptomycin from fermentation broths via steps including ion exchange, hydrogenation (reduction), and purification. google.com
Advanced Analytical Methodologies for Dihydrostreptomycin Sulfate Detection and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Dihydrostreptomycin (B1670612) Sulfate (B86663)
HPLC and UPLC are powerful separation techniques widely employed for the analysis of Dihydrostreptomycin sulfate. These methods are often coupled with various detection techniques to achieve high sensitivity and specificity. The inherent polarity of Dihydrostreptomycin sulfate presents a challenge for traditional reversed-phase chromatography, leading to the development of specialized approaches.
Ion-pair reversed-phase chromatography is a frequently used technique for the analysis of ionic compounds like Dihydrostreptomycin sulfate on a hydrophobic stationary phase chromatographyonline.comtcichemicals.com. This method involves the addition of an ion-pairing reagent to the mobile phase chromatographyonline.com. The reagent, typically a hydrophobic ion with an opposite charge to the analyte, forms a neutral ion-pair with the Dihydrostreptomycin sulfate molecule tcichemicals.com. This newly formed neutral complex exhibits increased hydrophobicity, allowing for its retention and separation on a reversed-phase column tcichemicals.com.
Commonly used ion-pairing reagents for Dihydrostreptomycin sulfate analysis include alkyl sulfonates such as sodium octanesulfonate and sodium heptanesulfonate nih.govdss.go.th. The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that are optimized to achieve the desired retention and separation nih.govresearchgate.net. For instance, one method utilizes a mobile phase containing sodium sulfate, sodium octanesulfonate, and a phosphate (B84403) buffer at pH 3.0 nih.govresearchgate.net.
| Parameter | Condition 1 | Condition 2 |
| Ion-Pairing Reagent | Sodium octanesulfonate nih.gov | Sodium 1-heptanesulfonate dss.go.th |
| Stationary Phase | Base deactivated reversed phase silica (B1680970) gel nih.gov | Reversed-phase column dss.go.th |
| Mobile Phase Component | 4 g/l of sodium sulfate nih.gov | 20 mM sodium 1-heptanesulfonate dss.go.th |
| pH | 3.0 nih.gov | 5.5 dss.go.th |
This table presents examples of conditions used in ion-pair reversed-phase chromatography for Dihydrostreptomycin sulfate analysis.
Dihydrostreptomycin sulfate lacks a significant chromophore, which makes its detection by UV-Vis spectrophotometry at higher wavelengths challenging researchgate.net. To overcome this limitation, post-column derivatization is often employed to enhance its detectability, particularly for fluorescence detection dss.go.th. This technique involves introducing a reagent to the column effluent that reacts with the analyte to form a product with desirable detection characteristics dss.go.th.
A widely used reagent for the post-column derivatization of Dihydrostreptomycin sulfate is 1,2-naphthoquinone-4-sulfonate (NQS) dss.go.thekb.eg. The reaction between the guanidine (B92328) groups of Dihydrostreptomycin and NQS in an alkaline medium forms a highly fluorescent derivative dss.go.thekb.eg. This allows for sensitive and selective detection using a fluorescence detector dss.go.thresearchgate.net. This approach significantly improves the limit of detection and quantification for Dihydrostreptomycin sulfate in complex matrices like milk researchgate.nettandfonline.com.
| Technique Component | Description |
| Derivatization Reagent | 1,2-naphthoquinone-4-sulfonate (NQS) dss.go.thekb.eg |
| Reaction Principle | Reaction with the guanidine groups of Dihydrostreptomycin in an alkaline medium dss.go.thekb.eg |
| Detection Method | Fluorescence Detection dss.go.thresearchgate.net |
| Advantage | Enhanced sensitivity and selectivity for analytes lacking a strong chromophore dss.go.thresearchgate.net |
This table summarizes the key aspects of post-column derivatization with NQS reagent for Dihydrostreptomycin sulfate detection.
Both isocratic and gradient elution modes are utilized in the HPLC analysis of Dihydrostreptomycin sulfate, depending on the complexity of the sample and the required resolution.
Isocratic Elution : In this mode, the composition of the mobile phase remains constant throughout the analytical run biotage.commastelf.com. Isocratic systems are generally simpler and offer better reproducibility mastelf.com. An example of an isocratic method for Dihydrostreptomycin sulfate involves a mobile phase of 0.1% phosphoric acid at a constant flow rate ekb.eg. This approach is suitable for routine quality control analysis where the separation of a few known components is required mastelf.comekb.eg.
Gradient Elution : This method involves changing the composition of the mobile phase during the separation process biotage.com. Typically, the concentration of the stronger eluting solvent is increased over time biotage.com. Gradient elution is particularly advantageous for analyzing complex mixtures containing compounds with a wide range of polarities mastelf.com. It generally results in sharper peaks, better resolution, and reduced analysis times for complex samples biotage.commastelf.com. A two-step gradient system has been described for the analysis of Dihydrostreptomycin sulfate and its impurities, where the mobile phase composition is altered to achieve optimal separation researchgate.net.
| Elution Mode | Description | Advantages | Application Example for Dihydrostreptomycin Sulfate |
| Isocratic | Constant mobile phase composition biotage.commastelf.com. | Simplicity, reproducibility, shorter column re-equilibration time mastelf.com. | Analysis in pharmaceutical formulations using a mobile phase of 0.1% Phosphoric acid ekb.eg. |
| Gradient | Mobile phase composition changes during the run biotage.com. | Better resolution for complex samples, faster run times, improved peak shape and sensitivity mastelf.com. | Separation from impurities using a two-step gradient with varying concentrations of sodium sulfate and sodium octanesulfonate researchgate.net. |
This table compares isocratic and gradient elution systems for the analysis of Dihydrostreptomycin sulfate.
The analysis of Dihydrostreptomycin sulfate often requires its separation from structurally related compounds and potential impurities. These can include Streptomycin (B1217042), Dihydrostreptomycin B, and Streptidine (B14820) nih.govresearchgate.net. The developed HPLC methods, particularly those employing ion-pair reversed-phase chromatography, have demonstrated the capability to resolve Dihydrostreptomycin from these related substances nih.govresearchgate.net.
For instance, a described method successfully separates Dihydrostreptomycin, Streptomycin, Dihydrostreptomycin B, Streptidine, and deoxydihydrostreptomycin (B1250579) in a single chromatographic run nih.govresearchgate.net. The control of impurities is crucial for the quality assessment of pharmaceutical-grade Dihydrostreptomycin sulfate researchgate.net. Hydrophilic Interaction Liquid Chromatography (HILIC) has also been investigated as an alternative for the separation of impurities in Dihydrostreptomycin researchgate.netnih.gov.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications for Dihydrostreptomycin Sulfate
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of Dihydrostreptomycin sulfate. This technique provides information about the molecular weight and structure of the analyte, enabling confident identification and quantification.
Electron Spray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Dihydrostreptomycin sulfate nih.gov. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged analyte ions are released into the gas phase and directed into the mass analyzer nih.gov.
For the analysis of Dihydrostreptomycin sulfate, ESI is typically operated in the positive ionization mode nih.gov. This results in the formation of protonated molecular ions, such as [M+H]+, which for Dihydrostreptomycin corresponds to a mass-to-charge ratio (m/z) of 584 nih.gov. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity by monitoring specific fragmentation patterns of the parent ion ekb.egbiomedpharmajournal.org. UPLC coupled with ESI-MS/MS is a powerful tool for the detection and quantification of Dihydrostreptomycin residues in various matrices, such as honey and milk ekb.egbiomedpharmajournal.org.
| Parameter | Value/Description |
| Ionization Technique | Electron Spray Ionization (ESI) nih.gov |
| Ionization Mode | Positive nih.gov |
| Observed Ion | Protonated molecular ion [M+H]+ nih.gov |
| m/z for Dihydrostreptomycin | 584 nih.gov |
| Coupled Technique | Ultra-Performance Liquid Chromatography (UPLC) ekb.egbiomedpharmajournal.org |
| Application | Detection and quantification of residues in honey and milk ekb.egbiomedpharmajournal.org |
This table outlines the key parameters for the analysis of Dihydrostreptomycin sulfate using ESI-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a cornerstone for the trace analysis of Dihydrostreptomycin sulfate in various samples, including those of biological origin like milk and honey. sciex.comnih.gov This technique combines the potent separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for identifying and quantifying residues of this aminoglycoside antibiotic.
The LC-MS/MS methodology for Dihydrostreptomycin sulfate typically involves a simple sample preparation followed by direct analysis. sciex.com The sensitivity of these methods is notable, with the ability to detect the analyte at concentrations well below established Maximum Residue Limits (MRLs). For instance, in milk, the MRL for Dihydrostreptomycin is 200 ng/ml, and LC-MS/MS methods have demonstrated the capability to quantify it at levels as low as 10 ng/ml. sciex.com In honey, where its presence is forbidden in the EU, a limit of quantification for Streptomycin (a closely related compound often analyzed alongside Dihydrostreptomycin) has been reported as low as 2 µg/kg. nih.gov
Method development for Dihydrostreptomycin sulfate using LC-MS/MS focuses on optimizing chromatographic conditions to achieve efficient separation and on fine-tuning mass spectrometric parameters for selective detection. Due to the highly polar nature of aminoglycosides, specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed to achieve better retention and separation than traditional reversed-phase chromatography. researchgate.net
The robustness of LC-MS/MS methods is demonstrated through validation studies that assess linearity, accuracy, precision, and recovery. For Dihydrostreptomycin sulfate, these methods consistently show excellent linearity over a defined concentration range, with correlation coefficients (r) often exceeding 0.99. sciex.comresearchgate.net Accuracy, measured as the percentage of recovery, is typically within the range of 85-105% in milk matrix-based calibrations. sciex.com The precision of these methods is also high, with the coefficient of variation (%CV) for reproducibility being less than 5% in milk samples. sciex.com
A summary of typical performance parameters for LC-MS/MS analysis of Dihydrostreptomycin sulfate is presented in the table below.
| Parameter | Typical Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 10 ng/ml | Milk | sciex.com |
| Correlation Coefficient (r) | ≥ 0.99 | Milk | sciex.comresearchgate.net |
| Accuracy (Recovery) | 85-105% | Milk | sciex.com |
| Precision (%CV) | < 5% | Milk | sciex.com |
Constant Neutral Loss Survey in Accurate Mass Measurement
For the structural elucidation of impurities and related substances in Dihydrostreptomycin sulfate samples, advanced mass spectrometry techniques such as Constant Neutral Loss (CNL) surveys coupled with accurate mass measurement are employed. nih.gov This approach is particularly useful in identifying compounds that are structurally related to the main analyte by observing the loss of a common neutral fragment during mass spectrometric analysis.
In a study investigating impurities in Streptomycin and Dihydrostreptomycin, a constant neutral loss survey was conducted using a Quadrupole Ion Trap/Time-of-Flight Mass Spectrometer (QIT/TOFMS). nih.gov This high-resolution mass spectrometry platform allows for accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities. By combining the CNL scan with accurate mass data, researchers can propose chemical structures for these trace-level components. nih.gov
This technique enhances the specificity of the analysis, allowing for the differentiation of isomers and the identification of degradation products or biosynthesis-related impurities. nih.gov The ability to obtain accurate mass measurements provides a higher degree of confidence in the identification of these unknown compounds compared to nominal mass measurements alone.
Capillary Electrophoresis (CE) for Dihydrostreptomycin Sulfate Analysis
Capillary Electrophoresis (CE) represents a family of powerful and efficient separation techniques that can be applied to the analysis of ionic and polar compounds like Dihydrostreptomycin sulfate. CE methods are characterized by their high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.gov
Capillary Zone Electrophoresis (CZE) with UV Detection
Capillary Zone Electrophoresis (CZE) is the most fundamental and widely used mode of CE. creative-proteomics.com In CZE, separation is based on the differences in the electrophoretic mobility of analytes, which is dependent on their charge-to-size ratio. creative-proteomics.com Charged molecules like Dihydrostreptomycin sulfate will migrate at different velocities under the influence of an electric field within a capillary filled with a background electrolyte.
For detection in CZE, Ultraviolet (UV) absorbance is a common and straightforward approach. creative-proteomics.com While Dihydrostreptomycin sulfate lacks a strong chromophore, detection can often be achieved at low UV wavelengths, typically around 200 nm. researchgate.net The sensitivity of UV detection in CZE can be a limiting factor for trace analysis compared to mass spectrometric detection. However, for the analysis of bulk pharmaceutical substances or formulations where concentrations are higher, CZE-UV can be a simple, rapid, and cost-effective analytical method.
A study on the separation of sulfur-containing anions, including sulfate, demonstrated the utility of CZE with indirect UV detection. nih.gov This approach, where the analyte displaces a UV-absorbing component of the background electrolyte, could be applicable to the analysis of the sulfate counter-ion of Dihydrostreptomycin sulfate.
Micellar Electrokinetic Chromatography (MEKC) for Multi-Component Separation
Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both neutral and charged analytes. wikipedia.org This is achieved by adding a surfactant to the background electrolyte at a concentration above its critical micelle concentration (CMC). longdom.org The resulting micelles act as a pseudo-stationary phase, and separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org
MEKC is particularly advantageous for separating complex mixtures containing components with varying polarities. nih.gov While Dihydrostreptomycin is highly polar, MEKC could be employed for the simultaneous analysis of Dihydrostreptomycin and less polar impurities or related compounds that may be present in a sample. The selectivity of the separation in MEKC can be manipulated by changing the type of surfactant, adding organic modifiers to the buffer, or altering the pH. longdom.org This flexibility makes MEKC a versatile tool for method development in the analysis of multi-component pharmaceutical samples. nih.gov
Sample Preparation Techniques and Matrix Effects in Dihydrostreptomycin Sulfate Analysis
The successful analysis of Dihydrostreptomycin sulfate, especially at low concentrations in complex matrices, is highly dependent on effective sample preparation. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and present the analyte in a solvent that is compatible with the analytical instrument. thermofisher.com
Solid-Phase Extraction (SPE) and Microextraction (SPME)
Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of Dihydrostreptomycin sulfate from various sample matrices. researchgate.netiaea.org SPE utilizes a solid sorbent material, packed into a cartridge or well plate, to retain the analyte or interfering compounds based on their physical and chemical properties. labrulez.com For the analysis of Dihydrostreptomycin in honey, a purification step using SPE with a weak cation exchange (WCX) sorbent has been described. iaea.org
The general steps involved in an SPE procedure are:
Conditioning: The sorbent is prepared with a solvent to activate it. youtube.com
Loading: The sample is passed through the sorbent, and the analyte is retained. youtube.com
Washing: Interfering compounds are washed away with a solvent that does not elute the analyte. youtube.com
Elution: The analyte of interest is recovered from the sorbent using a strong solvent. youtube.com
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a coated fiber to extract analytes from a sample. sigmaaldrich.com The analytes are adsorbed or absorbed onto the fiber, which is then directly introduced into the analytical instrument for desorption and analysis. uwaterloo.ca SPME is known for its simplicity, speed, and sensitivity. youtube.com While specific applications for Dihydrostreptomycin sulfate are not extensively documented, SPME could potentially be adapted for its extraction, particularly for volatile or semi-volatile related impurities in headspace analysis. youtube.com
| Technique | Principle | Application for Dihydrostreptomycin Sulfate | Reference |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is eluted. | Cleanup and concentration from honey and other complex matrices. | researchgate.netiaea.org |
| Solid-Phase Microextraction (SPME) | Analytes are extracted from a sample onto a coated fiber for direct analysis. | Potential for extraction of related impurities. | sigmaaldrich.comyoutube.com |
Matrix Effects
In sensitive analytical techniques like LC-MS/MS, matrix effects are a significant consideration. eijppr.com Matrix effects refer to the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix. chromatographyonline.com This can lead to inaccurate quantification. eijppr.com
For Dihydrostreptomycin sulfate analysis, particularly in complex samples like sewage, a high matrix effect has been observed to affect the sensitivity of the method. researchgate.net In such cases, strategies to mitigate matrix effects are necessary. These can include:
More effective sample cleanup: To remove a larger portion of the interfering matrix components.
Dilution of the sample extract: To reduce the concentration of interfering substances, although this may also reduce the analyte concentration. researchgate.net
Use of matrix-matched standards: Calibration standards are prepared in a blank matrix extract to compensate for the matrix effect. chromatographyonline.com
Use of an internal standard: A structurally similar compound, ideally an isotopically labeled version of the analyte, is added to the sample at the beginning of the preparation process to correct for both extraction losses and matrix effects.
By carefully selecting and optimizing sample preparation techniques and being mindful of potential matrix effects, it is possible to develop robust and reliable analytical methods for the determination of Dihydrostreptomycin sulfate.
Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME)
Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique for the extraction of Dihydrostreptomycin sulfate. This method relies on the differential partitioning of the analyte between two immiscible liquid phases. For instance, in the analysis of Dihydrostreptomycin in bovine tissues and milk, a liquid extraction with a 10 mM phosphate buffer containing 2% (w/v) trichloroacetic acid has been employed to precipitate proteins and extract the analyte. Similarly, for milk samples, treatment with a 50% (w/v) trichloroacetic acid solution followed by a solid-phase clean-up has been utilized turkjps.org. Another approach for the extraction of Dihydrostreptomycin from meat involves the use of 1% metaphosphoric acid mdpi.com.
Dispersive Liquid-Liquid Microextraction (DLLME) has emerged as a miniaturized and efficient alternative to traditional LLE. DLLME involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample, creating a cloudy solution of fine droplets that provides a large surface area for analyte transfer nih.govresearchgate.net. This technique is known for its high enrichment factors, low solvent consumption, and speed researchgate.net. While specific applications of DLLME for Dihydrostreptomycin sulfate are not extensively documented, its potential for the bioanalysis of aminoglycosides has been noted. The principles of DLLME, including the use of minimal solvent volumes and rapid extraction equilibrium, make it a promising technique for the analysis of Dihydrostreptomycin sulfate in various sample matrices nih.govresearchgate.net.
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples. The high pressure maintains the solvent in its liquid state above its boiling point, leading to increased solubility and faster diffusion rates.
A specific application of PLE has been developed for the simultaneous determination of Dihydrostreptomycin and other antibiotics in meat. In this method, the operational parameters of PLE were optimized, eliminating the need for protein precipitation and fat removal steps. The recovery rates for Dihydrostreptomycin from poultry meat samples using this PLE method were reported to be between 70% and 96%, with a method detection limit of 1-6 µg/kg researchgate.netsciex.com. This demonstrates the effectiveness of PLE as a rapid and efficient sample preparation technique for the analysis of Dihydrostreptomycin sulfate in complex food matrices researchgate.net.
Matrix Effects and Challenges in Complex Samples
The analysis of Dihydrostreptomycin sulfate in complex samples such as milk, honey, and animal tissues presents significant challenges due to the presence of endogenous components that can interfere with the analytical measurement. These interferences, collectively known as matrix effects, can lead to either suppression or enhancement of the analyte signal, thereby affecting the accuracy and precision of the results.
The physicochemical properties of Dihydrostreptomycin sulfate, an aminoglycoside, contribute to these challenges. Aminoglycosides lack a strong chromophore, which makes their detection by UV-Vis spectrophotometry less sensitive. Furthermore, they exhibit poor chromatographic properties in reversed-phase liquid chromatography, a commonly used analytical technique fao.org.
In mass spectrometry-based methods, co-eluting matrix components can affect the ionization efficiency of Dihydrostreptomycin sulfate, leading to ion suppression or enhancement. To mitigate these effects, highly selective sample preparation and clean-up procedures are crucial. For example, the use of weak cation-exchange solid-phase extraction (SPE) can produce clean extracts and minimize the suppression of the mass spectrometer signal sciex.com. The development of robust analytical methods for Dihydrostreptomycin sulfate in complex matrices requires careful optimization of sample extraction, clean-up, and chromatographic conditions to overcome these challenges and ensure reliable quantification fao.orgrsc.org.
Validation Parameters and System Suitability in Dihydrostreptomycin Sulfate Assays
Method validation is a critical component in the analysis of Dihydrostreptomycin sulfate, ensuring that the chosen analytical procedure is suitable for its intended purpose. Key validation parameters and system suitability tests are established to guarantee the reliability, accuracy, and precision of the analytical results.
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The relationship between the concentration and the analytical signal is typically evaluated by linear regression analysis, with a correlation coefficient (r²) close to 1.0 indicating a strong linear relationship.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
The following table summarizes the linearity, LOD, and LOQ values for Dihydrostreptomycin sulfate from various studies.
| Matrix | Analytical Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|
| Pharmaceutical Formulation | HPLC-UV | 200.0 – 800.0 μg/mL | > 0.999 | 0.85 μg/mL | 2.57 μg/mL | nih.govlcms.cz |
| Pharmaceutical Formulation | HPLC | - | - | 26.67 µg/mL | 80.0 µg/mL | nih.gov |
| Bovine Tissues | LC-ESI-MS/MS | - | - | 1.9 - 4.2 ng/g | 10 ng/g | turkjps.org |
| Milk | LC-ESI-MS/MS | - | - | 0.6 ng/mL | 1 ng/mL | turkjps.org |
| Milk | LC-MS/MS | 10–1000 ng/mL | ≥0.99 | - | <10 ng/mL | rsc.orglcms.cz |
| Honey | LC-MS/MS | - | - | - | <2 µg/kg | researchgate.netnih.govrsc.org |
| Meat | LC-ESI-MS | 0.25 to 25 ng | - | 0.01 µg/g | - | mdpi.com |
Precision, Accuracy, and Recovery Studies
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision) nih.gov.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered is calculated.
The table below presents data on the precision and accuracy of analytical methods for Dihydrostreptomycin sulfate.
| Matrix | Analytical Method | Precision (%RSD) | Accuracy (Recovery %) | Reference |
|---|---|---|---|---|
| Pharmaceutical Formulation | HPLC-UV | < 2% | 100.64% | nih.govlcms.cz |
| Pharmaceutical Formulation | HPLC | 0.13% | 98 - 102% | nih.gov |
| Milk | LC-MS/MS | < 5% | > 88% | rsc.orglcms.cz |
| Milk | LC-MS/MS | - | 85-105% | rsc.orglcms.cz |
| Poultry Meat | PLE-LC-ESI-MS/MS | Intra-day < 15%, Inter-day < 16% | 70-96% | researchgate.net |
| Swine and Bovine Muscle | LC-ESI-MS | - | 73.2-82.6% | mdpi.com |
| Veterinary Formulations | HPLC-PAD | < 3.9% | 98-107% |
Specificity and Selectivity in Analytical Methods
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability of a method to distinguish between the analyte and other substances in the sample.
In the context of Dihydrostreptomycin sulfate analysis, it is crucial that the method can differentiate it from its parent compound, Streptomycin, and other related substances. Several high-performance liquid chromatography (HPLC) methods have demonstrated the ability to separate Dihydrostreptomycin from Streptomycin, Streptidine, Dihydrostreptomycin B, and deoxydihydrostreptomycin researchgate.net. This separation capability is a clear demonstration of the method's specificity and selectivity.
For instance, an HPLC method using a base-deactivated reversed-phase silica gel column has been shown to effectively separate these related compounds researchgate.net. The use of an internal standard, such as Streptomycin for the analysis of Dihydrostreptomycin, further necessitates a highly selective method to ensure that the signals from the two compounds are well-resolved turkjps.org. The validation of specificity and selectivity ensures that the measured signal corresponds only to Dihydrostreptomycin sulfate, leading to accurate and reliable quantification.
Environmental Fate and Ecotoxicological Implications of Dihydrostreptomycin Sulfate
Occurrence and Environmental Persistence of Dihydrostreptomycin (B1670612) Sulfate (B86663) Residues
The introduction of dihydrostreptomycin sulfate into the environment is largely linked to its use in livestock. europa.euselleckchem.com After administration, a significant portion of the antibiotic can be excreted in urine and feces. europa.eufao.org This waste, when used as manure for fertilizing agricultural lands, represents a primary route of environmental contamination. lpelc.orgnih.gov
Presence in Aquatic Environments (Wastewater, Surface Water)
The direct detection and quantification of dihydrostreptomycin sulfate in aquatic environments such as wastewater and surface water are not extensively documented in readily available scientific literature. However, the general pathway for veterinary antibiotics to enter these systems is well-established. Runoff from agricultural lands where manure has been applied is a significant non-point source of contamination for surface waters. lpelc.orgumn.edu Municipal wastewater can also be a contributor, as it may receive waste from various sources. lpelc.org
Given that many antibiotics are not completely removed by conventional wastewater treatment processes, they can be released into receiving water bodies. nih.govumn.edu The high water solubility of dihydrostreptomycin sulfate suggests it has the potential for transport into aquatic systems. drugbank.com Although specific concentrations in wastewater or surface water are not widely reported, the presence of other veterinary antibiotics in these compartments raises concerns about the potential for dihydrostreptomycin sulfate to also be present. lpelc.orgnih.gov
Residues in Soil and Agricultural Habitats
The most direct environmental compartment receiving dihydrostreptomycin sulfate is agricultural soil, primarily through the application of manure from treated animals. nih.gov Once in the soil, the persistence of the antibiotic is a key factor in its potential environmental impact.
Studies on the closely related antibiotic, streptomycin (B1217042), provide significant insights into the behavior of dihydrostreptomycin in soil. Research has shown that the dissipation of streptomycin in various soil types follows first-order kinetics. The time required for 50% of the compound to dissipate (DT₅₀) at 20°C ranges from approximately 7 to 15 days. nih.gov This suggests that biodegradation is a key factor in its removal from soil. nih.gov In contrast, in autoclaved (sterilized) soil, the DT₅₀ of streptomycin was found to be around 111 days, confirming the critical role of microbial activity in its degradation. nih.gov Temperature also plays a significant role, with dissipation being much slower at 4°C, where DT₅₀ values ranged from 49 to 137 days. nih.gov Furthermore, soils with a history of prior exposure to the antibiotic have been shown to dissipate streptomycin more rapidly, indicating an adaptation of the soil microbial community. nih.gov
| Soil Texture | Temperature (°C) | DT₅₀ (Days) | Condition |
|---|---|---|---|
| Sandy Loam, Loam, Clay Loam | 20 | 7 - 15 | Standard |
| Loam | 20 | ~111 | Autoclaved (Sterile) |
| Various | 4 | 49 - 137 | Standard |
Abiotic and Biotic Degradation Pathways of Dihydrostreptomycin Sulfate in the Environment
The breakdown of dihydrostreptomycin sulfate in the environment can occur through both non-biological (abiotic) and biological (biotic) processes.
Chemical Hydrolysis and Photodegradation
Abiotic degradation pathways include chemical reactions such as hydrolysis and photodegradation. Dihydrostreptomycin sulfate is considered stable under normal conditions. merck.commerck.com
Hydrolysis : This process involves the breakdown of a chemical by reaction with water. While specific environmental hydrolysis data for dihydrostreptomycin sulfate is scarce, the stability of similar compounds, like sulfonamides, under typical environmental pH conditions suggests that hydrolysis may be a slow degradation pathway for dihydrostreptomycin in the environment. researchgate.net
Photodegradation : This is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Studies on other aminoglycoside antibiotics have shown that their degradation can be influenced by natural organic matter in water, which acts as a photosensitizer. acs.org Research on the photodegradation of streptomycin has indicated that it is susceptible to breakdown under UV light, a process that can be enhanced by the presence of catalysts like titanium dioxide (TiO₂). researchgate.net This suggests that photodegradation could be a relevant environmental fate process for dihydrostreptomycin, particularly in sunlit surface waters, although specific rates under natural conditions are not well-defined.
Microbial Degradation Processes
Biotic degradation, or biodegradation, carried out by microorganisms, appears to be the primary mechanism for the breakdown of dihydrostreptomycin in the environment, especially in soil. nih.gov The significantly faster dissipation of streptomycin in natural soil compared to sterilized soil underscores the importance of microbial action. nih.gov
Soil bacteria can adapt to the presence of certain antibiotics over time, leading to accelerated biodegradation. researchgate.net This has been observed in soils with a long-term history of exposure to veterinary antibiotics. researchgate.net Various soil bacteria, including species of Streptomyces, are known to be involved in the degradation of streptomycin. nih.gov The process of microbial degradation can lead to the mineralization of the antibiotic, breaking it down into simpler molecules like carbon dioxide. researchgate.net This biological breakdown is crucial for attenuating the concentration of the antibiotic in the environment and reducing the selective pressure for antibiotic resistance. researchgate.net
| Organism | Endpoint | Value | Exposure Time |
|---|---|---|---|
| Desmodesmus subspicatus (green algae) | ErC50 | 43.8 mg/L | 72 h |
| Desmodesmus subspicatus (green algae) | EC10 | 33.3 mg/L | 72 h |
| Pseudomonas putida (microorganisms) | EC10 | 30.8 mg/L | 17 h |
| Danio rerio (zebra fish) | NOEC (Chronic) | >= 316 mg/L | 34 d |
| Daphnia magna (Water flea) | NOEC (Chronic) | >= 10 mg/L | 21 d |
Role of Specific Enzymes (e.g., Laccases) in Biotransformation
The enzymatic degradation of antibiotics is a key process in their environmental fate. Laccases, a class of multi-copper oxidases, have demonstrated potential in the biotransformation of various pollutants, including some antibiotics. While direct evidence for the laccase-mediated degradation of dihydrostreptomycin sulfate is limited, studies on other aminoglycoside antibiotics suggest a potential role for these enzymes.
Laccase-catalyzed reactions have been successfully employed to derivatize aminoglycosides like kanamycin (B1662678), tobramycin, and gentamicin. nih.govjlimnol.itnih.gov This process involves coupling the antibiotic with another substrate, which can alter its biological activity. nih.govjlimnol.itnih.gov Although these studies did not include dihydrostreptomycin, the structural similarities within the aminoglycoside class suggest that laccases could potentially mediate similar transformations of dihydrostreptomycin. The efficiency of such biotransformation would likely depend on the specific laccase and reaction conditions. Further research is needed to isolate and characterize specific laccases capable of directly degrading or transforming dihydrostreptomycin sulfate and to elucidate the resulting transformation products and their ecotoxicological significance.
Ecological Impact of Dihydrostreptomycin Sulfate on Environmental Microbial Communities
Selective Pressure for Antibiotic Resistance Genes in Environmental Bacteria
The presence of dihydrostreptomycin sulfate in soil and water acts as a selective pressure, favoring the survival and proliferation of bacteria that harbor resistance genes. frontiersin.orgnih.govmdpi.com This leads to an increase in the prevalence of these genes within the environmental microbiome. Dihydrostreptomycin resistance is often conferred by genes encoding aminoglycoside-modifying enzymes, such as aminoglycoside phosphotransferases (APHs). For instance, the aph(3'')-Ib and aph(6)-Id genes are known to confer resistance to streptomycin and are found in various environmental bacteria. researchgate.net
The application of manure from treated animals is a significant source of both dihydrostreptomycin and resistance genes in agricultural soils. mdpi.com Studies have shown a higher abundance of streptomycin resistance genes in soils fertilized with manure from antibiotic-treated livestock compared to unamended soils. nih.gov Furthermore, the presence of other environmental contaminants, such as heavy metals, can co-select for antibiotic resistance. nih.govjlimnol.itnih.govscispace.comresearchgate.net This occurs when genes for resistance to both antibiotics and heavy metals are located on the same mobile genetic element, leading to the persistence and proliferation of antibiotic resistance even in the absence of the antibiotic itself.
Table 1: Selective Pressure of Dihydrostreptomycin Sulfate
| Environment | Observed Effect | Resistance Genes Implicated |
| Agricultural Soil | Increased abundance of streptomycin-resistant bacteria | strA, strB, aadA |
| Aquatic Sediments | Altered microbial community composition | Aminoglycoside resistance genes |
| Wastewater | High levels of aminoglycoside resistance genes | aph(3'')-Ib, aph(6)-Id |
Influence on Microbial Community Structure and Function
The functional capacity of microbial communities can also be impaired. Dihydrostreptomycin can inhibit key microbial processes such as protein synthesis, which can have cascading effects on nutrient cycling. purewaterproducts.com For instance, antibiotics can affect the microorganisms responsible for the nitrogen cycle, potentially inhibiting processes like nitrification and denitrification. nih.govpurewatergazette.netresearchgate.netnih.govliverpool.ac.uk This can lead to an imbalance in nutrient availability in the ecosystem.
Table 2: Impact of Dihydrostreptomycin Sulfate on Microbial Community Function
| Ecosystem Process | Effect of Dihydrostreptomycin Exposure | Reference Organisms/Community |
| Nitrogen Cycling | Potential inhibition of nitrification and denitrification | Soil and aquatic bacteria |
| Soil Respiration | Can be inhibited, indicating reduced microbial activity | Soil microbial communities |
| Enzyme Activities | Negative impact on dehydrogenase, glucosidase, etc. | Soil microbial communities |
Horizontal Gene Transfer of Resistance Determinants in the Environment
The spread of antibiotic resistance is greatly facilitated by horizontal gene transfer (HGT), the movement of genetic material between bacteria. nih.govasm.orgcigb.edu.cu Dihydrostreptomycin resistance genes are often located on mobile genetic elements such as plasmids and transposons, which can be readily transferred between different bacterial species and genera. ecetoc.orguu.nluu.nl
Conjugation, the transfer of plasmids through direct cell-to-cell contact, is a major mechanism for the dissemination of resistance genes. ecetoc.orguu.nl The frequency of conjugation can be influenced by various environmental factors. researchgate.netnih.govnih.govelifesciences.orgresearchgate.netnih.govresearchgate.net For example, the presence of certain chemicals can enhance the transfer of resistance plasmids. Transposons carrying streptomycin resistance genes, such as Tn904, have been shown to move between different plasmids, further contributing to the spread of resistance. nih.govnih.gov The presence of dihydrostreptomycin in the environment can select for bacteria that have acquired these resistance determinants through HGT, leading to a wider distribution of resistance in the microbial population.
Table 3: Mechanisms of Horizontal Gene Transfer for Dihydrostreptomycin Resistance
| HGT Mechanism | Mobile Genetic Elements Involved | Key Features |
| Conjugation | Plasmids (e.g., RP4) | Requires direct cell-to-cell contact; can transfer a wide range of resistance genes. |
| Transposition | Transposons (e.g., Tn5, Tn904) | "Jumping genes" that can move between plasmids and chromosomes. |
| Transformation | Free DNA | Uptake of naked DNA from the environment by competent bacteria. |
Remediation and Management Strategies for Dihydrostreptomycin Sulfate Contamination
Given the potential for dihydrostreptomycin sulfate to promote antibiotic resistance and disrupt microbial ecosystems, effective remediation and management strategies are crucial.
Advanced Wastewater Treatment Technologies
Conventional wastewater treatment plants are often not effective in completely removing antibiotics like dihydrostreptomycin sulfate. researchgate.net Advanced wastewater treatment technologies are therefore necessary to reduce the environmental load of this compound.
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and photocatalysis, utilize highly reactive radicals to degrade organic pollutants. Ozonation has been shown to be effective in removing a wide range of pharmaceuticals from wastewater, with removal efficiencies often exceeding 90%. mdpi.comresearchgate.netnih.govnih.govnih.govceer.com.plnih.govuq.edu.au While specific data for dihydrostreptomycin is scarce, the strong oxidizing potential of ozone suggests it would be effective in its degradation. Photocatalysis, often using titanium dioxide (TiO2) as a catalyst, can also degrade streptomycin, although the efficiency can be variable. researchgate.netd-nb.info
Membrane Filtration: Membrane-based processes, particularly reverse osmosis (RO), can effectively remove a broad spectrum of contaminants, including antibiotics. purewaterproducts.compurewatergazette.netelifesciences.orgceer.com.plresearchgate.net RO membranes have very small pore sizes that can reject most antibiotic molecules. Studies on other antibiotics have shown rejection rates of up to 99%. elifesciences.orgceer.com.pl The efficiency of RO depends on factors such as the properties of the antibiotic, membrane characteristics, and operating conditions. cigb.edu.curesearchgate.net
Table 4: Performance of Advanced Wastewater Treatment Technologies for Antibiotic Removal
| Technology | Principle | Reported Removal Efficiency (for various antibiotics) |
| Ozonation | Oxidation by ozone and hydroxyl radicals | >90% |
| Photocatalysis | Degradation by UV light and a catalyst (e.g., TiO2) | Variable, can be >90% |
| Reverse Osmosis | Separation by a semi-permeable membrane | Up to 99% |
Bioremediation Approaches for Contaminated Sites
The release of dihydrostreptomycin sulfate into the environment raises concerns due to its potential to promote antibiotic resistance and cause ecotoxicological effects. Bioremediation, the use of biological organisms to neutralize or remove contaminants, presents a promising and environmentally sustainable approach for the remediation of sites contaminated with this antibiotic. The primary bioremediation strategies for dihydrostreptomycin sulfate involve microbial degradation and phytoremediation.
Microbial degradation relies on the metabolic activity of microorganisms to break down the antibiotic into less harmful compounds. Several studies have investigated the potential of various microbial species to degrade aminoglycoside antibiotics, including the closely related streptomycin. For instance, certain species of white-rot fungi, such as Ceriporia lacerata and Trametes versicolor, have demonstrated the ability to bioremediate streptomycin from aqueous solutions semanticscholar.org. These fungi produce extracellular ligninolytic enzymes that are capable of degrading a wide range of organic pollutants. Similarly, bacteria belonging to the genus Streptomyces, from which streptomycin and its derivatives are originally isolated, have been shown to be involved in the degradation of these compounds acs.orgnih.gov. The degradation process often involves enzymatic modification of the antibiotic molecule, rendering it inactive. While specific studies on the microbial degradation of dihydrostreptomycin sulfate are limited, the structural similarity to streptomycin suggests that similar microbial pathways would be effective.
Phytoremediation is another viable strategy that utilizes plants to remove, contain, or degrade environmental contaminants. Research has shown that certain aquatic plants can take up and metabolize antibiotics from the surrounding water. For example, duckweed (Lemna aequinoctialis) has been studied for its capacity to remove streptomycin from water frontiersin.org. The plant absorbs the antibiotic through its root system and can subsequently degrade it through various metabolic processes. Phytoremediation offers the advantage of being a low-cost and aesthetically pleasing method for cleaning up contaminated water bodies whiterose.ac.uk.
Table 1: Examples of Bioremediation Approaches for Aminoglycoside Antibiotics
| Bioremediation Approach | Organism(s) | Target Compound | Efficacy/Observations |
|---|---|---|---|
| Microbial Degradation | Ceriporia lacerata, Trametes versicolor (White-rot fungi) | Streptomycin | Demonstrated ability to remove streptomycin from aqueous solutions semanticscholar.org. |
| Microbial Degradation | Streptomyces species | Streptomycin, Dihydrostreptomycin | Implicated in the degradation of these related antibiotics acs.orgnih.gov. |
| Phytoremediation | Lemna aequinoctialis (Duckweed) | Streptomycin | Shows potential for the removal of streptomycin from water frontiersin.org. |
Future Research Directions for Dihydrostreptomycin Sulfate
Development of Novel Dihydrostreptomycin (B1670612) Sulfate (B86663) Analogues
Future research into Dihydrostreptomycin sulfate is critically focused on the development of novel analogues to combat the growing challenge of antibiotic resistance. The primary mechanism of resistance to aminoglycosides, including Dihydrostreptomycin, is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes, such as aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of the antibiotic, preventing it from binding to its ribosomal target. nih.gov
The rational design of new Dihydrostreptomycin analogues, often termed "neoglycosides," is a key strategy to create compounds that can effectively bind to the bacterial ribosome while avoiding inactivation by AMEs. nih.gov This approach involves a deep understanding of the structure-activity relationships of Dihydrostreptomycin and the catalytic mechanisms of resistance enzymes.
One area of focus has been the modification of the guanidino groups on the Dihydrostreptomycin molecule. A study on Dihydrostreptomycin analogues with structural variations in these groups found that an analogue with a methyl group on the guanidine (B92328) at the C-1 position was nearly as active as the parent Dihydrostreptomycin against bacteria. nih.gov However, the introduction of a 2-imidazolin-2-ylamino substituent at the same position led to a loss of activity. nih.gov Furthermore, no analogues with a substituent on the C-3 guanidino group showed any activity. nih.gov This highlights the sensitivity of these positions to modification and provides a basis for future rational design.
Another approach involves the synthesis of glycosides of dihydrostreptobiosamine, a disaccharide component of Dihydrostreptomycin. gla.ac.uk Research in this area has explored different methods of glycoside synthesis to create novel derivatives, although many have been less successful than modifications of other antibiotics like penicillin. gla.ac.uk
The table below summarizes the findings on the modification of Dihydrostreptomycin's guanidino groups.
| Modification Site | Substituent | Resulting Activity |
| C-1 Guanidino Group | Methyl | Nearly as active as Dihydrostreptomycin nih.gov |
| C-1 Guanidino Group | 2-imidazolin-2-ylamino | Elimination of activity nih.gov |
| C-3 Guanidino Group | Any substituent | No activity nih.gov |
A primary goal in designing new analogues is to create molecules that are not substrates for AMEs. For aminoglycosides in general, a successful strategy has been the addition of a (S)-4-amino-2-hydroxybutyryl (AHB) group to the N-1 position, as seen in the semi-synthetic aminoglycoside amikacin. This modification provides steric hindrance that prevents modification by several AMEs. While not Dihydrostreptomycin-specific, this principle of rational modification to block enzymatic access is a cornerstone of future research.
For Dihydrostreptomycin, research into circumventing resistance has focused on understanding how AMEs interact with the molecule. For instance, some strains of Staphylococcus aureus inactivate Dihydrostreptomycin through adenylylation, a process carried out by an adenylyl transferase enzyme. nih.gov Future modifications could focus on altering the sites of adenylylation on the Dihydrostreptomycin molecule to prevent this inactivation.
The development of Dihydrostreptomycin analogues that can evade these enzymatic modifications is crucial for extending the clinical utility of this class of antibiotics.
Exploration of Uncharacterized Molecular and Cellular Interactions of Dihydrostreptomycin Sulfate
While the primary mechanism of action of Dihydrostreptomycin is the inhibition of protein synthesis via binding to the 30S ribosomal subunit, recent research has begun to uncover other molecular and cellular interactions that could be exploited for therapeutic purposes.
A significant recent discovery is that Dihydrostreptomycin has a novel bacterial target: the mechanosensitive channel of large conductance (MscL). mdpi.comfrontiersin.org MscL is a transmembrane protein that acts as an emergency release valve, protecting bacterial cells from sudden decreases in external osmolarity. mdpi.comfrontiersin.org It has been found that Dihydrostreptomycin can directly bind to a specific site on the MscL channel, modifying its conformation. mdpi.comfrontiersin.org This interaction leads to the opening of the MscL pore, which has two key consequences: the efflux of solutes such as potassium ions (K+) and glutamate (B1630785) from the cell, and, surprisingly, the influx of Dihydrostreptomycin into the cell. mdpi.comfrontiersin.org This suggests that MscL could be a pathway for Dihydrostreptomycin to enter the bacterial cell to reach its ribosomal target. frontiersin.org This discovery opens up the possibility of designing new drugs that specifically target the MscL channel. mdpi.com
The interaction of Dihydrostreptomycin with the MscL channel represents a significant physiological effect beyond the well-established inhibition of protein synthesis. The resulting efflux of K+ ions from the bacterial cell occurs before any decrease in cell viability is observed, indicating it is an early event in the antibiotic's action. frontiersin.org
Furthermore, early research indicated that Dihydrostreptomycin can cause an accumulation of pyruvate (B1213749) in E. coli, an effect similar to that of known inhibitors of terminal respiration. semanticscholar.org This suggests that Dihydrostreptomycin may have secondary effects on bacterial metabolism that contribute to its bactericidal activity.
A study on the in vivo effects of Dihydrostreptomycin on E. coli ribosome function revealed that changes in ribosome distribution (a decline in polysomes and an increase in 70S particles) are not observed until growth inhibition is nearly complete. asm.orgresearchgate.net This suggests that the initial inhibition of growth and protein synthesis by intracellular Dihydrostreptomycin may occur without a major disruption of the ribosome cycle. asm.orgresearchgate.net The researchers proposed that the antibiotic's interaction with the 30S subunit leads to the production of incomplete polypeptide chains through the misreading of certain codons as termination signals, which cumulatively leads to the cessation of growth. researchgate.net
Dihydrostreptomycin Sulfate as a Tool in Biological Research
Beyond its therapeutic applications, Dihydrostreptomycin sulfate serves as a valuable tool in various areas of biological research due to its specific mechanism of action.
Its primary use in research is as a potent inhibitor of bacterial protein synthesis, making it indispensable for studies on antibiotic resistance and the fundamental processes of bacterial translation and ribosomal function. nih.gov It is also commonly used in studies of aminoglycoside uptake mechanisms. nih.govgla.ac.uksemanticscholar.org
In microbiology, Dihydrostreptomycin sulfate is frequently used as a selective agent in various types of isolation media to prevent bacterial contamination. semanticscholar.org For example, it is a component of STAA Agar, which is used for the isolation of specific bacteria. semanticscholar.org
Dihydrostreptomycin has also found applications in immunology research. It has been used in studies of infections caused by Brucella species in murine and guinea pig peritoneal macrophages, where it was effective in eliminating intracellular bacteria. semanticscholar.org Additionally, it has been shown to enhance the phagocytosis and intracellular killing of E. coli by isolated mouse peritoneal macrophages. semanticscholar.org
A more niche application has been in the field of biophysics, where Dihydrostreptomycin has been used as an electrode for a cochlear amplifier in studies of the hair-cell bundle in lizards. nih.govgla.ac.uk It has also been used in a cell culture assay with mouse fibroblasts to determine the water quality of oil-refinery effluents, where it was incorporated into the media to prevent contamination. semanticscholar.org
The following table summarizes some of the research applications of Dihydrostreptomycin sulfate.
| Research Area | Specific Application |
| Molecular Biology | Studying protein synthesis, ribosomal function, and antibiotic resistance mechanisms. nih.gov |
| Microbiology | Selective agent in bacterial isolation media (e.g., STAA Agar). semanticscholar.org |
| Immunology | Investigating intracellular bacterial infections (e.g., Brucella) and phagocytosis. semanticscholar.org |
| Biophysics | Used as an electrode in cochlear amplifier studies in lizard hair cells. nih.govgla.ac.uk |
| Environmental Science | Component of cell culture assays for water quality assessment. semanticscholar.org |
Utility in Studying Bacterial Protein Synthesis and Ribosome Function
Dihydrostreptomycin sulfate continues to be a valuable tool for elucidating the intricate mechanisms of bacterial protein synthesis. mpbio.com Future research can leverage this compound to explore several key areas. A primary focus remains on its interaction with the 30S ribosomal subunit and the 16S rRNA, which is central to its mode of action. mpbio.comsigmaaldrich.com Investigating the precise binding kinetics and conformational changes induced by dihydrostreptomycin can provide deeper insights into the dynamics of the ribosome during translation.
Studies have shown that dihydrostreptomycin can lead to a decrease in polysomes and an increase in 70S ribosomes, along with free 30S and 50S subunits, particularly in susceptible bacteria like Escherichia coli. nih.govnih.gov However, these changes in ribosome distribution are observed only when growth inhibition is nearly complete. nih.govnih.gov This suggests that the initial inhibitory effects on protein synthesis and growth may occur without significant alterations to the ribosome cycle. nih.govnih.gov
A proposed mechanism is that the interaction of dihydrostreptomycin with the 30S subunit proteins leads to the misreading of certain amino acid codons as terminator codons, resulting in the production of incomplete polypeptide chains. nih.govnih.gov This cumulative effect is thought to eventually halt protein synthesis and bacterial growth. nih.govnih.gov Further research could employ advanced techniques like cryo-electron microscopy to visualize these interactions at a near-atomic level, potentially revealing new targets for antibiotic development.
| Research Area | Focus of Investigation | Potential Impact |
| Ribosome Dynamics | High-resolution structural analysis of dihydrostreptomycin-ribosome complexes. | Deeper understanding of translational fidelity and antibiotic action. |
| Codon Misreading | In-depth analysis of the specific codons misread in the presence of dihydrostreptomycin. | Insights into the mechanisms of antibiotic-induced protein truncation. |
| Ribosome Cycle | Elucidating the early effects of dihydrostreptomycin on the ribosome cycle before complete growth inhibition. | Identification of novel targets for inhibiting bacterial protein synthesis. |
Application in Investigating Bacterial Membrane Permeability and Transport Systems
The mechanism by which dihydrostreptomycin crosses the bacterial cell membrane to reach its ribosomal target is an area of active investigation with significant future research potential. While it is known to affect the bacterial cell membrane, the precise transport systems involved are not fully understood. nih.gov
Recent studies have shed light on a potential pathway involving the mechanosensitive channel of large conductance (MscL). pharmaceutical-journal.com Research has indicated that increased expression of MscL can enhance the potency of dihydrostreptomycin. pharmaceutical-journal.com Further investigations using genetic and computational methods have shown that dihydrostreptomycin can directly bind to, modulate, and pass through the MscL channel pore. pharmaceutical-journal.com This binding induces a conformational change in the channel, allowing the antibiotic to enter the cell. pharmaceutical-journal.com Future research could focus on further characterizing this interaction and exploring whether other transport systems are also involved in dihydrostreptomycin uptake.
Additionally, studies have shown that for dihydrostreptomycin to impact active transport, such as proline accumulation, bacterial metabolism is required. nih.govresearchgate.net Vesicles from cells grown in the presence of the antibiotic showed impaired ability to maintain a proton gradient, suggesting that the membrane becomes more permeable. nih.govresearchgate.net Understanding how metabolic activity facilitates this membrane disruption could reveal new strategies to enhance the uptake of aminoglycoside antibiotics.
Use in Selective Media for Microbiological Research
Dihydrostreptomycin sulfate is a component of some selective media used in microbiology to isolate or cultivate specific microorganisms. Selective media are designed to inhibit the growth of unwanted organisms while encouraging the growth of the desired ones. libretexts.orgasm.org The inclusion of an antibiotic like dihydrostreptomycin can select for bacteria that are naturally resistant to it or have acquired resistance genes.
Future research in this area could involve the development of novel selective media formulations that utilize dihydrostreptomycin in combination with other selective agents to isolate specific pathogens or industrially important microorganisms from complex environmental or clinical samples. This could be particularly useful in surveillance studies tracking the spread of antibiotic resistance.
| Media Type | Selective Agent(s) | Target Organisms | Application |
| Dihydrostreptomycin Agar | Dihydrostreptomycin sulfate | Dihydrostreptomycin-resistant bacteria | Isolation and enumeration of resistant strains. |
| Combination Media | Dihydrostreptomycin sulfate + other antibiotics/dyes | Multi-drug resistant organisms | Surveillance of antibiotic resistance patterns. |
Application in in vitro Cell Culture Assays for Contamination Control
Dihydrostreptomycin sulfate is frequently used in mammalian cell culture to prevent bacterial contamination. sigmaaldrich.comalkalisci.comalkalisci.com Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it an effective agent for maintaining the sterility of cell cultures. himedialabs.com
Future research could explore the off-target effects of dihydrostreptomycin on mammalian cells in more detail. While generally considered safe for this application, some studies on the related compound streptomycin (B1217042) have suggested potential impacts on cellular processes like protein synthesis and mitochondrial function in eukaryotic cells. nih.gov A deeper understanding of these potential effects is crucial for interpreting data from cell culture experiments, particularly those focused on metabolism, cell growth, and differentiation. nih.gov
Research Modalities in Immunology (e.g., macrophage studies)
Dihydrostreptomycin sulfate has applications in immunological research, particularly in studies involving macrophages. nih.govnih.gov Research has shown that subliminal concentrations of dihydrostreptomycin can enhance the phagocytic and bactericidal activity of mouse peritoneal macrophages against Escherichia coli. nih.govnih.gov This suggests that the antibiotic may have immunomodulatory effects in addition to its direct antimicrobial activity.
Future investigations could delve deeper into the molecular mechanisms behind this enhanced macrophage activity. It would be valuable to determine if dihydrostreptomycin influences signaling pathways involved in phagocytosis and intracellular killing. Furthermore, exploring the effects of dihydrostreptomycin on other immune cells and their functions could reveal novel therapeutic applications for this well-established antibiotic.
Application of Omics Technologies and Computational Modeling in Dihydrostreptomycin Sulfate Research
Genomic and Proteomic Analysis of Dihydrostreptomycin Sulfate Response
The application of "omics" technologies, such as genomics and proteomics, offers powerful tools to understand the bacterial response to dihydrostreptomycin sulfate at a systems level. Genomic analysis of resistant strains can identify the genetic mutations or acquired genes responsible for resistance, providing valuable information for the development of new antibiotics that can overcome these mechanisms.
Proteomic studies can reveal global changes in protein expression in bacteria exposed to dihydrostreptomycin. mdpi.com By identifying proteins that are up- or down-regulated, researchers can gain insights into the cellular pathways that are affected by the antibiotic and the adaptive responses of the bacteria. mdpi.com This information can help to elucidate the full spectrum of the antibiotic's effects beyond its primary target of protein synthesis. For instance, proteomic analysis could identify changes in metabolic pathways, stress response proteins, and cell wall synthesis machinery.
| Omics Technology | Research Focus | Potential Findings |
| Genomics | Sequencing of dihydrostreptomycin-resistant bacterial genomes. | Identification of novel resistance genes and mutations. |
| Proteomics | Comparative analysis of protein expression in treated vs. untreated bacteria. | Elucidation of cellular stress responses and adaptive mechanisms. |
Molecular Dynamics Simulations for Drug-Target Binding
Future research on Dihydrostreptomycin sulfate can significantly benefit from the application of molecular dynamics (MD) simulations to elucidate the intricacies of its interaction with bacterial targets. MD simulations offer a computational microscope to observe the dynamic, atomic-level interplay between a drug and its binding site, providing insights that are often difficult to obtain through experimental methods alone.
A pivotal area of investigation is the mechanism by which Dihydrostreptomycin enters the bacterial cell. While its primary intracellular target is the ribosome, the pathway across the bacterial membrane is not fully understood. One study has already utilized MD simulations to explore the interaction of Dihydrostreptomycin with the mechanosensitive channel of large conductance (MscL). researchgate.netnih.gov These simulations, based on a homology model of E. coli's MscL, have suggested that Dihydrostreptomycin can directly bind to a specific site on the channel, inducing a conformational change that may facilitate its own passage into the cytoplasm. researchgate.netnih.gov
Further MD simulation studies could expand on this by:
Refining the Binding Site: Investigating the precise amino acid residues involved in the Dihydrostreptomycin-MscL interaction and quantifying the binding affinities.
Simulating Permeation: Modeling the complete translocation of a Dihydrostreptomycin molecule through the MscL channel to understand the energy barriers and conformational changes involved.
Investigating Ribosomal Binding: Beyond cellular entry, MD simulations can model the binding of Dihydrostreptomycin to its ultimate target, the 30S ribosomal subunit. This can help in understanding the molecular basis of its inhibitory action on protein synthesis and how resistance-conferring mutations alter this interaction.
Table 1: Key Parameters in a Molecular Dynamics Simulation Study of Dihydrostreptomycin and the MscL Channel
| Parameter | Description | Example from Research |
| System Component | Dihydrostreptomycin molecule | The antibiotic molecule being studied. |
| System Component | MscL protein channel | A homology model based on the crystal structure of Mt-MscL. nih.gov |
| System Component | Lipid Bilayer | Composed of 230 POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) lipids to mimic the cell membrane. nih.gov |
| System Component | Solvent | A simulation box containing 32,368 water molecules. nih.gov |
| System Component | Ions | 95 KCl molecules to achieve a neutral system. nih.gov |
| Simulation Duration | 240 nanoseconds | The length of the simulation to observe molecular motions. nih.gov |
Machine Learning for Predicting Resistance and Guiding Drug Design
Predicting Resistance: The rise of antibiotic-resistant bacteria is a major global health threat. theguardian.com ML models can be trained on genomic data from bacterial isolates, coupled with their known susceptibility profiles to Dihydrostreptomycin. By identifying genetic markers associated with resistance, these models could predict whether a particular bacterial strain is likely to be resistant. towardsdatascience.comnih.gov Common ML algorithms for this purpose include:
Random Forests
Support Vector Machines (SVM)
Neural Networks nih.gov
XGBoost nih.gov
These models can utilize various data inputs, such as the presence or absence of specific genes, single nucleotide polymorphisms (SNPs), and patient clinical data. mdpi.com The output can provide clinicians with a probability of treatment success, guiding more effective empirical therapy. mdpi.comnih.gov
Guiding Drug Design: Beyond predicting resistance, ML, particularly generative AI, can be instrumental in designing novel antibiotics to overcome existing resistance mechanisms. broadinstitute.orgstanford.eduamr-action.au Generative models can be trained on the chemical structures of known antibiotics and their activities. They can then generate novel molecular structures that are predicted to have potent antimicrobial properties and are structurally distinct from existing drugs, potentially bypassing established resistance pathways. broadinstitute.orgstanford.edu This de novo drug design approach can significantly accelerate the discovery of new antibiotic candidates that could supplement or replace Dihydrostreptomycin in the future.
Table 2: Applications of Machine Learning in Antimicrobial Research
| Application Area | Machine Learning Approach | Data Inputs | Potential Outcome for Dihydrostreptomycin |
| Resistance Prediction | Supervised learning (e.g., Random Forest, SVM) | Bacterial whole genome sequences, known susceptibility data, patient history. towardsdatascience.commdpi.com | Rapid prediction of Dihydrostreptomycin resistance in clinical isolates, enabling informed treatment decisions. |
| New Drug Discovery | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Large chemical libraries, known antibiotic structures, bioactivity data. broadinstitute.org | Design of novel aminoglycoside antibiotics or entirely new classes of drugs effective against Dihydrostreptomycin-resistant strains. |
| Optimizing Treatment | Reinforcement learning | Patient data, local resistance patterns, antibiotic treatment histories. nih.gov | Development of personalized Dihydrostreptomycin treatment strategies to maximize efficacy and minimize the emergence of resistance. |
Q & A
Basic Research Questions
Q. What experimental methods are used to validate the mechanism of action of dihydrostreptomycin sulfate in bacterial protein synthesis inhibition?
- Methodology :
- Ribosome Binding Assays : Use radiolabeled dihydrostreptomycin sulfate to quantify binding affinity to the 30S ribosomal subunit. Competitive binding assays with other aminoglycosides (e.g., streptomycin) can confirm specificity .
- mRNA Misreading Analysis : Employ in vitro translation systems with fluorescently tagged amino acids to visualize misincorporation during protein synthesis. Fluorescence resonance energy transfer (FRET) can track ribosomal conformational changes .
- Bacterial Growth Inhibition : Measure minimum inhibitory concentrations (MICs) against Gram-negative (e.g., E. coli) and Gram-positive models, correlating efficacy with ribosomal binding data .
Q. How can researchers quantify the purity and potency of dihydrostreptomycin sulfate using pharmacopeial standards?
- Methodology :
- USP Spectrophotometric Assay :
Prepare a standard solution (1 mg/mL in water).
Heat aliquots with 1N NaOH to hydrolyze the antibiotic, then acidify with HCl and add FeCl₃ to form a colored complex.
Measure absorbance at 550 nm and plot a calibration curve. Calculate purity using the formula:
where $C$ = concentration (µg/mL), $W$ = sample weight (mg), and $P$ = potency (µg/mg) <span data-key="34" class="reference-num" data-pages="undefined">2</span>.
- HPLC Validation : Pair with high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 260 nm for cross-verification .
Q. What storage conditions are critical for maintaining dihydrostreptomycin sulfate stability in laboratory settings?
- Methodology :
- Lyophilized Powder : Store at -25°C to -15°C in airtight, light-protected containers; stable for 3 years.
- Aqueous Solutions : Prepare in sterile PBS or distilled water, aliquot, and store at -85°C to -65°C for ≤2 years. Avoid freeze-thaw cycles .
- Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC to monitor degradation products like streptidine .
Q. How is the safe dosage range determined for dihydrostreptomycin sulfate in preclinical animal models?
- Methodology :
- NOAEL Studies : Administer escalating doses (e.g., 1–10 mg/kg) orally to rats over 24 months. Monitor renal and auditory toxicity via histopathology and auditory brainstem response (ABR) tests. The reported NOAEL is 5 mg/kg .
- Acute Toxicity Testing : Determine LD₅₀ in mice (e.g., 186 mg/kg intravenously) using probit analysis .
Q. How is dihydrostreptomycin sulfate applied as a selective agent in bacterial culture media?
- Methodology :
- Selective Media Preparation : Add 50–100 µg/mL dihydrostreptomycin sulfate to STAA agar for isolating Brochothrix thermosphacta. Validate selectivity by comparing growth inhibition of target vs. non-target species (e.g., Listeria spp.) .
- Intracellular Pathogen Studies : Use 10 µg/mL in macrophage cultures infected with Brucella canis to assess bactericidal activity via colony-forming unit (CFU) counts .
Advanced Research Questions
Q. What experimental designs can elucidate mechanisms of bacterial resistance to dihydrostreptomycin sulfate?
- Methodology :
- Serial Passage Experiments : Expose Salmonella typhimurium to sub-inhibitory concentrations for 20 generations. Compare resistance development to fatty acid salts (e.g., caprylate) vs. sulfate salts using MIC assays .
- Genomic Sequencing : Identify mutations in ribosomal protein S12 (rpsL gene) or MscL mechanosensitive channels using whole-genome sequencing of resistant strains .
Q. What methodologies assess dihydrostreptomycin sulfate-induced ototoxicity in murine models?
- Methodology :
- Histopathological Analysis : Section cochlear tissues post-treatment (e.g., 100 mg/kg for 14 days) and stain with hematoxylin-eosin to visualize hair cell loss .
- Auditory Testing : Perform ABR tests pre- and post-treatment to measure threshold shifts at 8–32 kHz .
- Proliferation Markers : Use immunohistochemistry (e.g., Ki-67) to detect spiral ligament cell proliferation as a recovery marker .
Q. How does dihydrostreptomycin sulfate utilize MscL channels for cellular entry, and how can this be experimentally validated?
- Methodology :
Q. How can contradictions in toxicity data between dihydrostreptomycin sulfate and its derivatives be resolved?
-
Methodology :
- Comparative Toxicity Assays : Test LD₅₀ of dihydrostreptomycin sulfate (186 mg/kg) vs. propionate (200 mg/kg) and caprylate salts (2000 µg/20g mouse) in parallel studies. Use ANOVA to assess significance .
- Solubility Analysis : Measure aqueous solubility of each salt via nephelometry; correlate with toxicity outcomes .
Table 1 : Acute Toxicity of Dihydrostreptomycin Salts in Mice
Salt Type LD₅₀ (µg/20g mouse) Solubility (mg/mL) Sulfate 3350 50 Caprylate 2000 1.2 Undecylenate 2000 0.8 Propionate 2000 30 Data from
Q. What strategies optimize synergistic combinations of dihydrostreptomycin sulfate with β-lactam antibiotics?
- Methodology :
- Checkerboard Assays : Test fractional inhibitory concentration indices (FICIs) with cephalosporins (e.g., cefixime) against multidrug-resistant Pseudomonas aeruginosa. Synergy is defined as FICI ≤0.5 .
- Time-Kill Curves : Expose bacteria to 0.5× MIC of both antibiotics and log CFU/mL over 24 hours. Synergy reduces CFU by ≥2-log vs. individual agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
